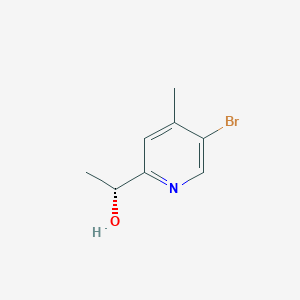

(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

(1R)-1-(5-bromo-4-methylpyridin-2-yl)ethanol |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4,6,11H,1-2H3/t6-/m1/s1 |

InChI Key |

VHFMHCAXAOVJPY-ZCFIWIBFSA-N |

Isomeric SMILES |

CC1=CC(=NC=C1Br)[C@@H](C)O |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1r 1 5 Bromo 4 Methyl 2 Pyridyl Ethanol and Its Precursors

Strategies for Constructing the Pyridine (B92270) Core

The synthesis of the substituted pyridine nucleus is the foundational step. Various methods have been developed for the regioselective functionalization of pyridine rings, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Directed Metalation and Metal-Halogen Exchange Approaches

Directed ortho metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. clockss.orgbaranlab.org In the context of pyridines, a directing metalating group (DMG) coordinates to an organolithium base, facilitating deprotonation at an adjacent position. clockss.org The electron-deficient nature of the pyridine ring can sometimes lead to side reactions, such as the addition of the organolithium reagent to the C=N bond. clockss.orgznaturforsch.com To circumvent this, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.org

The regioselectivity of the metalation is profoundly influenced by the substituents already present on the pyridine ring. znaturforsch.com For instance, a DMG at the C-2 position typically directs metalation to the C-3 position. clockss.org

Metal-halogen exchange offers a complementary and often more regioselective route to organometallic pyridine intermediates. znaturforsch.comwikipedia.org This reaction is particularly effective for converting aryl bromides and iodides into their corresponding organolithium or organomagnesium species. znaturforsch.comwikipedia.org The rate of exchange is generally faster for iodine than for bromine or chlorine. wikipedia.org Organomagnesium reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), are particularly useful for performing halogen-metal exchange on sensitive brominated pyridines under mild conditions. znaturforsch.com This approach allows for the generation of a Grignard reagent from a precursor like 2,5-dibromopyridine, which can then be reacted with an electrophile to install a functional group. dur.ac.uk

| Reagent Type | Common Examples | Typical Conditions | Key Features |

| Alkyllithiums | n-BuLi, s-BuLi, t-BuLi | Anhydrous THF or Et₂O, low temp. (-78 °C) | Highly basic; may require additives like TMEDA to break up aggregates and increase reactivity. baranlab.org |

| Lithium Amides | LDA, LTMP | Anhydrous THF, low temp. (-78 °C to -95 °C) | Hindered bases that minimize nucleophilic addition to the pyridine ring. clockss.orgznaturforsch.com |

| Ate-Bases | TMPZntBu₂Li, TMP₃CdLi | Milder conditions (e.g., 25 °C) | Offer higher functional group tolerance compared to traditional lithium bases. znaturforsch.com |

| Grignard Reagents | iPrMgCl·LiCl | THF, low to ambient temp. | Effective for Br/Mg or I/Mg exchange on sensitive substrates. znaturforsch.com |

Cyclization Reactions in Pyridine Ring Formation

The de novo construction of the pyridine ring through cyclization reactions provides access to diverse substitution patterns not easily achieved through functionalization of the parent heterocycle. These methods typically involve the condensation of aldehydes, ketones, or their derivatives with ammonia (B1221849) or an ammonia source. acsgcipr.org

One of the classical methods is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes and ketones with ammonia. wikipedia.org While the precursors are often inexpensive, this method can suffer from low yields. wikipedia.org A more modern and versatile approach is the transition-metal-catalyzed [2+2+2] cycloaddition. The Bönnemann cyclization , a modification of the Reppe synthesis, involves the trimerization of a nitrile with two acetylene (B1199291) units. wikipedia.org This reaction can be activated thermally or photochemically, with the latter proceeding under ambient conditions using a cobalt catalyst. wikipedia.org Other notable methods include the Kröhnke pyridine synthesis and Diels-Alder reactions involving oxazoles and alkenes. wikipedia.org These cyclization strategies are fundamental for building the core heterocyclic structure from acyclic components. acsgcipr.orgnih.gov

| Cyclization Reaction | Precursors | Key Characteristics |

| Chichibabin Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls + ammonia | Classical method; inexpensive precursors but often low yields. wikipedia.org |

| Bönnemann Cyclization | 1 part nitrile + 2 parts acetylene | Transition-metal-catalyzed [2+2+2] cycloaddition; can be performed under mild conditions with photoinduction. wikipedia.org |

| Kröhnke Synthesis | Pyridinium salt (from pyridine + bromomethyl ketone) + α,β-unsaturated carbonyl + ammonium (B1175870) acetate (B1210297) | A general method for generating substituted pyridines. wikipedia.org |

| Diels-Alder Reaction | Oxazole (diene) + Alkene (dienophile) | A [4+2] cycloaddition approach to form a dihydropyridine (B1217469) intermediate, which is then oxidized. wikipedia.orgnih.gov |

Nucleophilic Aromatic Substitution on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a key method for introducing a variety of functional groups onto a pre-existing pyridine ring. youtube.com The pyridine ring is intrinsically electron-deficient, which facilitates nucleophilic attack, especially when a good leaving group like a halogen is present. youtube.com The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. Halogens at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen are significantly more activated towards substitution than a halogen at the 3- (meta) position. youtube.com This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com

This methodology allows for the displacement of a halide with a wide range of nucleophiles, including amines, alkoxides, and thiolates. acs.orgsci-hub.se For instance, reacting a 2-chloropyridine (B119429) with sodium methoxide (B1231860) results in the formation of a 2-methoxypyridine. youtube.com The reaction proceeds via an addition-elimination mechanism, where the aromaticity of the ring is temporarily disrupted. youtube.com

| Halogen Position | Reactivity towards SNAr | Reason for Reactivity |

| 2- (ortho) | High | The ring nitrogen can effectively stabilize the negative charge in the intermediate via resonance. youtube.com |

| 4- (para) | High | The ring nitrogen can effectively stabilize the negative charge in the intermediate via resonance. youtube.com |

| 3- (meta) | Low | The ring nitrogen cannot directly stabilize the negative charge of the intermediate through resonance. youtube.com |

Enantioselective Synthesis of the Chiral Carbinol Center

Once the 5-bromo-4-methyl-2-acylpyridine precursor is assembled, the critical step is the creation of the chiral carbinol center with the desired (R)-configuration. This is most efficiently achieved through the asymmetric reduction of the prochiral ketone.

Asymmetric Reduction of Prochiral Ketone Precursors

The enantioselective reduction of prochiral ketones is one of the most practical methods for producing enantiomerically enriched secondary alcohols. organicreactions.org This transformation can be accomplished using stoichiometric chiral reducing agents or, more desirably, through catalytic methods. organicreactions.orgwikipedia.org Catalytic processes are advantageous for large-scale applications as they require only a small amount of a chiral catalyst to generate a large quantity of the chiral product. rsc.org

Catalytic asymmetric reduction using boron hydride-based reagents is a highly effective and widely used method for converting ketones to chiral alcohols. rsc.orgrsc.org A prominent system for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric hydride source, typically borane (B79455) (BH₃) or catecholborane. wikipedia.orgrsc.org

The oxazaborolidine catalyst coordinates with the borane and the ketone, organizing the transition state in a way that directs the hydride delivery to one specific face of the carbonyl group, thus inducing high enantioselectivity. organicreactions.org This method is particularly effective for aryl alkyl ketones, providing high enantiomeric excess (ee) with predictable stereochemical outcomes. rsc.org Besides oxazaborolidines, other transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium complexed with chiral ligands, are also extensively used for asymmetric hydrogenation and transfer hydrogenation of ketones, including 2-acylpyridines. researchgate.net These systems can use molecular hydrogen or hydrogen donors like isopropanol (B130326) or formic acid as the reductant. wikipedia.org

| Catalyst System | Hydride Source | Substrate Example | Key Features |

| Chiral Oxazaborolidines (CBS) | Borane (BH₃·THF, BH₃·SMe₂) | Aryl Alkyl Ketones | Widely used, predictable stereochemistry, high enantioselectivity. wikipedia.orgrsc.org |

| Ru(II)-Chiral Diphosphine/Diamine | H₂ or Isopropanol/Formic Acid | Aromatic Ketones | Highly efficient for asymmetric hydrogenation and transfer hydrogenation. researchgate.net |

| Rh(I)-Chiral Ligand | H₂ or Hydrosilanes | 2-Acylpyridines | Effective for asymmetric hydrogenation and hydrosilylation. researchgate.net |

| Chirally Modified Borohydrides | Sodium Borohydride (NaBH₄) | Simple Ketones | Stoichiometric or catalytic systems developed for safer and more practical reductions. rsc.orgrsc.org |

Asymmetric Grignard Reactions and Related Organometallic Additions

Asymmetric organometallic addition to a prochiral ketone is a direct and powerful method for establishing a chiral center. In the synthesis of (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol, this involves the enantioselective addition of a methyl group to the carbonyl carbon of the precursor, 2-acetyl-5-bromo-4-methylpyridine.

The core of this methodology lies in the use of a chiral catalyst system that can differentiate between the two enantiotopic faces of the ketone. A common approach involves the use of a copper-chiral diphosphine ligand catalyst in conjunction with a Grignard reagent, such as methylmagnesium bromide (MeMgBr). nih.gov The reaction is often enhanced by the presence of a Lewis acid, which activates the pyridine moiety and increases the reactivity of the substrate. nih.gov

The general mechanism involves the formation of a chiral copper complex, which then coordinates with the Grignard reagent. This complex delivers the methyl nucleophile to one face of the ketone preferentially, leading to the formation of the desired (R)-alcohol with high enantioselectivity. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (e.e.).

Table 1: Key Components in Asymmetric Grignard Addition

| Component | Role | Example |

| Prochiral Ketone | Substrate containing the carbonyl group to be functionalized. | 2-acetyl-5-bromo-4-methylpyridine |

| Organometallic Reagent | Source of the nucleophilic alkyl group. | Methylmagnesium bromide (MeMgBr) |

| Metal Catalyst | Facilitates the asymmetric addition. | Copper salts (e.g., CuCl₂) |

| Chiral Ligand | Induces stereoselectivity by creating a chiral environment around the metal center. | Chiral diphosphines (e.g., Josiphos, Solvias) |

| Lewis Acid (optional) | Enhances the reactivity of the pyridine substrate. nih.gov | Boron trifluoride etherate (BF₃·OEt₂) |

Research in the field has demonstrated that this catalytic system shows high functional group tolerance, making it a versatile tool for the synthesis of a wide range of alkylated chiral pyridines. nih.gov

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary could be employed in several ways. One strategy involves attaching a chiral auxiliary to a precursor molecule to control a diastereoselective reduction of the ketone. For example, the ketone precursor could be converted into a chiral imine or ketal. The steric hindrance imposed by the chiral auxiliary would then direct the delivery of a hydride reagent (e.g., from NaBH₄ or LiAlH₄) to one face of the carbonyl, leading to the preferential formation of one diastereomer of the alcohol.

A well-known example of a chiral auxiliary is a chiral oxazolidinone. researchgate.net While typically used for stereoselective alkylations and aldol (B89426) reactions, the principles can be adapted. Another approach involves using auxiliaries like pseudoephedrine, which can form an amide with a related carboxylic acid precursor. wikipedia.org Subsequent steps would then form the desired chiral alcohol.

The general workflow for a chiral auxiliary-mediated synthesis is as follows:

Attachment: Covalent bonding of the chiral auxiliary to the precursor molecule.

Diastereoselective Reaction: Performing the key bond-forming reaction (e.g., reduction), where the auxiliary directs the stereochemistry.

Removal: Cleavage of the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing enantiopure compounds. nih.gov Enzymatic transformations, particularly asymmetric reductions of ketones, are widely used for the synthesis of chiral alcohols.

The synthesis of this compound can be achieved through the enantioselective reduction of 2-acetyl-5-bromo-4-methylpyridine using an alcohol dehydrogenase (ADH). These enzymes, often from microorganisms like Lactobacillus kefir or Candida species, use a cofactor such as NADPH or NADH to deliver a hydride to the carbonyl group with high stereospecificity. nih.govresearchgate.net

To make the process economically viable, an in-situ cofactor regeneration system is typically employed. This is often achieved by adding a sacrificial alcohol, like isopropanol, to the reaction mixture. The same enzyme (or another enzyme in the system) oxidizes the isopropanol to acetone, which regenerates the required NADPH/NADH cofactor. nih.gov

Table 2: Example of a Biocatalytic Reduction System

| Component | Function |

| 2-acetyl-5-bromo-4-methylpyridine | Substrate |

| Alcohol Dehydrogenase (ADH) | Biocatalyst for enantioselective reduction |

| NADP⁺/NADPH | Cofactor that provides the hydride |

| Isopropanol | Co-substrate for cofactor regeneration |

| Buffer Solution | Maintains optimal pH for enzyme activity |

This chemoenzymatic approach allows for the production of chiral alcohols with very high enantiomeric excess under mild reaction conditions. nih.gov

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a method for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. While asymmetric synthesis aims to create only one enantiomer, resolution starts with a racemic alcohol, (±)-1-(5-bromo-4-methyl-2-pyridyl)ethanol, which can be synthesized via non-chiral methods like the reduction of 2-acetyl-5-bromo-4-methylpyridine with sodium borohydride. smolecule.com

One of the most effective methods for resolution is kinetic resolution, particularly enzymatic kinetic resolution. This technique relies on the fact that an enzyme will react with one enantiomer of a racemic mixture at a much faster rate than the other.

Lipase-catalyzed enantioselective acetylation is a common strategy. acs.org In this process, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770), like Candida antarctica lipase B (CALB). The lipase will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (the (S)-alcohol) unreacted. The resulting (R)-acetate can then be separated from the (S)-alcohol chromatographically. Finally, hydrolysis of the acetate group yields the desired (R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol.

The maximum theoretical yield for any kinetic resolution is 50% for a single enantiomer. However, this method is often practical due to the high enantiomeric purity that can be achieved for both the acylated product and the remaining unreacted alcohol. acs.org

Protecting Group Strategies for the Hydroxyl Functionality

In multi-step syntheses, it is often necessary to temporarily "mask" or protect the hydroxyl group of this compound to prevent it from interfering with subsequent reactions. A good protecting group should be easy to install, stable under a range of reaction conditions, and easy to remove selectively without affecting other parts of the molecule. uchicago.edu

Common protecting groups for alcohols include silyl (B83357) ethers and benzyl (B1604629) ethers.

Silyl Ethers: These are formed by reacting the alcohol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBSCl, or triisopropylsilyl chloride, TIPSCl) in the presence of a weak base like imidazole. alchemyst.co.uk Silyl ethers are generally stable to basic conditions, organometallic reagents, and many oxidizing agents. They are typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluoride bond. masterorganicchemistry.com The steric bulk of the silyl group can be varied to tune its stability and ease of removal. alchemyst.co.uk

Benzyl Ethers (Bn): A benzyl ether can be formed by treating the alcohol with a base (like sodium hydride, NaH) followed by benzyl bromide (BnBr). Benzyl ethers are robust and stable to a wide range of acidic, basic, and redox conditions. wiley-vch.de They are most commonly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst, Pd/C), which cleaves the C-O bond to regenerate the alcohol. alchemyst.co.uk

p-Methoxybenzyl (PMB) Ethers: Similar to benzyl ethers, PMB ethers are installed using PMB-Cl. The advantage of the PMB group is that it can be removed under oxidative conditions (e.g., with DDQ or CAN) that would not affect a standard benzyl ether, allowing for orthogonal protection strategies. alchemyst.co.uk

Table 3: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Installation Reagents | Removal Conditions | Stability |

| tert-Butyldimethylsilyl Ether | TBS | TBSCl, imidazole | TBAF; or mild acid (e.g., AcOH) | Stable to bases, mild acids, many redox reagents. |

| Triisopropylsilyl Ether | TIPS | TIPSCl, imidazole | TBAF; or acid | More stable to acid than TBS due to greater steric bulk. |

| Benzyl Ether | Bn | NaH, BnBr | H₂, Pd/C (catalytic hydrogenation) | Very stable to acids, bases, and redox reagents. |

| p-Methoxybenzyl Ether | PMB | NaH, PMBCl | DDQ, CAN (oxidative cleavage); H₂, Pd/C | Stable to acids and bases. |

The choice of protecting group depends on the specific reaction sequence planned for the rest of the molecule.

Chemical Transformations and Reactivity of 1r 1 5 Bromo 4 Methyl 2 Pyridyl Ethanol

Reactions at the Hydroxyl Group

The secondary alcohol functionality is a key site for transformations such as esterification and oxidation.

Esterification Reactions

The hydroxyl group of (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol can undergo esterification, a fundamental reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester. This transformation is significant for modifying the molecule's physical and chemical properties. The reaction typically proceeds by treating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid, or by using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base.

Esterification can also be achieved through enzymatic reactions, which offer high selectivity and mild reaction conditions. medcraveonline.com For secondary alcohols like the title compound, various methods can be employed to facilitate the formation of the ester bond.

| Esterification Method | Typical Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), Strong Acid Catalyst (e.g., H₂SO₄) | Requires heat; reversible reaction. |

| Acylation with Acyl Chloride | Acyl Chloride (R-COCl), Base (e.g., Pyridine (B92270), Triethylamine) | Generally high-yielding and proceeds at room temperature. |

| Acylation with Acid Anhydride | Acid Anhydride ((RCO)₂O), Base or Acid Catalyst | Often requires heating; pyridine is a common catalyst. |

| Enzymatic Esterification | Carboxylic Acid, Lipase (B570770) Enzyme | Mild, environmentally friendly conditions; high selectivity. medcraveonline.com |

Oxidation Reactions

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(5-bromo-4-methyl-2-pyridyl)ethanone. This transformation is a crucial step in many synthetic pathways. Unlike primary alcohols, secondary alcohols cannot be over-oxidized to carboxylic acids, making the ketone the stable product. chemistrysteps.com

A wide array of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more selective modern oxidants. The choice of reagent often depends on the presence of other sensitive functional groups within the molecule. chemistrysteps.comsemanticscholar.org

| Oxidizing Agent/Method | Common Name | Description |

|---|---|---|

| CrO₃/H₂SO₄ in acetone | Jones Oxidation | A strong oxidizing agent, effective for converting secondary alcohols to ketones. chemistrysteps.com |

| Pyridinium chlorochromate (PCC) | PCC Oxidation | A milder chromium-based reagent that efficiently oxidizes secondary alcohols. chemistrysteps.com |

| DMSO, (COCl)₂, Et₃N | Swern Oxidation | A common, mild method that avoids the use of heavy metals. chemistrysteps.com |

| Dess-Martin periodinane (DMP) | DMP Oxidation | A highly selective and mild oxidant with a broad functional group tolerance. chemistrysteps.com |

| Tetrapropylammonium perruthenate (TPAP) | Ley-Griffith Oxidation | A catalytic system using N-methylmorpholine N-oxide (NMO) as a co-oxidant; known for its mildness. semanticscholar.org |

Transformations Involving the Bromine Substituent

The bromine atom attached to the electron-deficient pyridine ring is a versatile handle for various synthetic modifications, including cross-coupling, nucleophilic displacement, and metal-halogen exchange.

Cross-Coupling Reactions (e.g., Arylation, C-C bond formation)

The bromo-pyridine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples the bromo-pyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used for creating biaryl structures. nih.govcambridge.org The reaction is tolerant of many functional groups and typically employs a palladium catalyst and a base. nih.govmdpi.com

Heck Reaction : This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing another route for C-C bond formation. organic-chemistry.org

Buchwald-Hartwig Amination : This method allows for the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. wikipedia.org This is a key transformation for synthesizing arylamines.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (RB(OH)₂) | C-C | Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes with a base (e.g., K₂CO₃, K₃PO₄). mdpi.com |

| Heck | Alkene (R'-CH=CH₂) | C-C | Pd(OAc)₂ with a phosphine (B1218219) ligand and a base (e.g., Et₃N). researchgate.net |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst with specialized phosphine ligands (e.g., BINAP, DPPF) and a strong base (e.g., NaOt-Bu). wikipedia.org |

Nucleophilic Displacement Reactions

The bromine atom on the pyridine ring can be replaced by a nucleophile through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring facilitates this reaction, particularly when strong nucleophiles are used. youtube.com The mechanism can be either a stepwise process involving a Meisenheimer intermediate or a concerted process, depending on the specific reactants and conditions. organic-chemistry.orgrsc.org This reaction allows for the introduction of a variety of functional groups, such as alkoxides, amines, or thiolates, in place of the bromine atom.

Metal-Halogen Exchange in Functionalization

Metal-halogen exchange is a powerful reaction for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can result in the exchange of the bromine atom for a lithium atom. byu.edu This generates a lithiated pyridine species that is a potent nucleophile.

A key challenge in this reaction is the presence of the acidic hydroxyl proton, which can be deprotonated by the organolithium reagent. This can be managed by using excess reagent or by employing mixed metal systems, such as a combination of i-PrMgCl and n-BuLi, which can selectively perform the exchange even in the presence of acidic protons under non-cryogenic conditions. nih.gov The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a wide range of substituents on the pyridine ring. wikipedia.orgnih.gov

Reactivity of the Pyridine Nitrogen (e.g., N-oxidation, Coordination)

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity is fundamental to transformations such as N-oxidation and coordination with metal ions.

N-oxidation: The pyridine nitrogen of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. The resulting N-oxide is a versatile intermediate in organic synthesis. The introduction of the N-oxide functionality can alter the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent reactions.

Detailed Research Findings: While specific studies on the N-oxidation of this compound are not extensively documented in publicly available literature, the N-oxidation of structurally similar pyridine derivatives is a well-established transformation. For instance, various substituted pyridines undergo efficient N-oxidation under mild conditions. The reaction generally proceeds with high yield and selectivity.

Table 1: Representative Conditions for N-oxidation of Pyridine Derivatives

| Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| m-CPBA | Dichloromethane | 0 to 25 | 85-95 |

| H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 70-90 |

| Peracetic Acid | Ethyl Acetate (B1210297) | 20-30 | 80-95 |

Coordination Chemistry: The pyridine nitrogen of this compound can act as a ligand, coordinating to a variety of metal ions to form coordination complexes. The presence of the adjacent hydroxyl group from the ethanol (B145695) substituent allows for the possibility of bidentate chelation, where both the pyridine nitrogen and the oxygen of the hydroxyl group bind to the metal center, forming a stable five-membered ring. This chelation enhances the stability of the resulting metal complexes.

Detailed Research Findings: The coordination chemistry of 2-pyridylethanol and its derivatives has been investigated with various transition metals. These ligands have been shown to form stable complexes with metals such as copper(II), zinc(II), and nickel(II). The coordination geometry of the resulting complexes depends on the metal ion, the counter-ion, and the stoichiometry of the reaction.

Table 2: Examples of Metal Complexes with 2-Pyridylethanol Analogues

| Metal Ion | Ligand | Coordination Mode | Resulting Complex Geometry |

|---|---|---|---|

| Cu(II) | 2-(1-hydroxyethyl)pyridine | N, O-bidentate | Distorted octahedral |

| Zn(II) | 2-(1-hydroxyethyl)pyridine | N, O-bidentate | Tetrahedral or Octahedral |

| Ni(II) | 2-(1-hydroxyethyl)pyridine | N, O-bidentate | Octahedral |

Functionalization of the Methyl Group

The methyl group at the 4-position of the pyridine ring is amenable to various functionalization reactions, including oxidation and halogenation. These transformations provide a pathway to introduce a range of functional groups, further expanding the synthetic utility of this compound.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the formation of the corresponding carboxylic acid. Milder oxidizing agents, such as selenium dioxide (SeO₂), can selectively oxidize the methyl group to an aldehyde.

Detailed Research Findings: The oxidation of methyl groups on pyridine rings is a common synthetic strategy. For example, the oxidation of 4-methylpyridine (B42270) (γ-picoline) to isonicotinic acid is an industrially important process. The reactivity of the methyl group can be influenced by the other substituents on the pyridine ring.

Table 3: Oxidation Reactions of Methylpyridine Derivatives

| Oxidizing Agent | Product Functional Group |

|---|---|

| KMnO₄ | Carboxylic Acid |

| SeO₂ | Aldehyde |

| CrO₃ / H₂SO₄ | Carboxylic Acid |

Halogenation: The methyl group can also be functionalized through free-radical halogenation. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. This reaction introduces a halogen atom onto the methyl group, forming a halomethyl derivative, which is a versatile intermediate for further nucleophilic substitution reactions.

Detailed Research Findings: The free-radical bromination of methylpyridines is a well-established method for the synthesis of bromomethylpyridines. The regioselectivity of this reaction can be influenced by the electronic effects of the other substituents on the pyridine ring.

Table 4: Conditions for Free-Radical Bromination of a Methyl Group

| Reagent | Initiator | Solvent | Product |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide / Light | Carbon Tetrachloride | Bromomethyl derivative |

Stereochemical Characterization and Control in 1r 1 5 Bromo 4 Methyl 2 Pyridyl Ethanol Chemistry

Determination of Absolute Stereochemistry

Establishing the absolute configuration of a chiral molecule is the definitive step in its stereochemical characterization. It involves assigning the (R) or (S) descriptor to each chiral center. For (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol, this confirmation relies on powerful analytical techniques.

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivities. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, the spatial arrangement of its atoms can be elucidated, confirming the absolute configuration.

While this method is definitive, its application requires the successful growth of a high-quality single crystal of the compound or a suitable crystalline derivative. The specific crystallographic data for this compound is not widely reported in publicly available literature, but the technique remains the most reliable method for such assignments.

When X-ray crystallography is not feasible, the absolute configuration can often be determined by chemical correlation. This involves converting the molecule of unknown stereochemistry into a new compound whose absolute configuration is already known, without affecting the chiral center itself.

Alternatively, the molecule can be reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of diastereomers. The distinct physical and spectroscopic properties of these diastereomers, particularly their Nuclear Magnetic Resonance (NMR) spectra, can then be analyzed. By comparing the chemical shifts of the protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced based on established empirical models of how the chiral derivatizing agent influences the magnetic environment of the substrate.

Assessment of Enantiomeric Purity

Once the absolute stereochemistry is known, it is crucial to determine the enantiomeric purity, often expressed as enantiomeric excess (e.e.). This value quantifies the predominance of one enantiomer over the other in a mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of a chiral compound. heraldopenaccess.usuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. heraldopenaccess.us This differential interaction leads to a separation in their retention times as they pass through the column, resulting in two distinct peaks in the chromatogram, one for each enantiomer.

The enantiomeric excess is calculated by integrating the area of each peak. While specific HPLC methods for this compound are not detailed in the surveyed literature, a typical analysis would report the parameters shown in the table below.

| Parameter | Description | Example Value |

| Column | The type of chiral stationary phase used. | Chiralpak AD-H |

| Mobile Phase | The solvent system that carries the sample. | Hexane/Isopropanol (B130326) (90:10) |

| Flow Rate | The speed at which the mobile phase moves. | 1.0 mL/min |

| Detection | The wavelength of UV light used for detection. | 254 nm |

| Retention Time (R-enantiomer) | Time taken for the (R)-enantiomer to exit the column. | tR = 12.5 min |

| Retention Time (S-enantiomer) | Time taken for the (S)-enantiomer to exit the column. | tR = 15.2 min |

Note: The values in this table are illustrative examples of how chiral HPLC data is typically presented and are not specific experimental results for this compound.

NMR spectroscopy can also be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents. Enantiomers are chemically identical and thus produce identical NMR spectra under normal conditions. However, in the presence of a chiral shift reagent, typically a lanthanide complex like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the enantiomers form transient diastereomeric complexes.

These diastereomeric complexes have different magnetic environments, which causes corresponding protons in the two enantiomers to resonate at slightly different frequencies. This results in the splitting of what was a single signal into two, allowing for the integration of each peak to determine the ratio of the enantiomers and thus the enantiomeric excess.

Mechanistic Insights into Stereoselectivity in Synthesis

The synthesis of a single enantiomer like this compound requires a stereoselective chemical transformation. The most common and atom-economical method for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 1-(5-bromo-4-methyl-2-pyridyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for achieving this with high enantioselectivity. nrochemistry.comorganic-chemistry.orgwikipedia.orgalfa-chemistry.com

The CBS reduction employs a chiral oxazaborolidine catalyst and a borane (B79455) reducing agent (e.g., BH₃·THF or BH₃·SMe₂). nrochemistry.comalfa-chemistry.com The mechanism provides a clear rationale for the observed stereoselectivity. organic-chemistry.orgresearchgate.net

Catalyst-Borane Complex Formation : The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst. nrochemistry.comresearchgate.net

Ketone Coordination : The prochiral ketone, 1-(5-bromo-4-methyl-2-pyridyl)ethanone, then coordinates to the now more Lewis-acidic boron atom of the catalyst. The ketone orients itself to minimize steric hindrance, positioning its larger substituent (the pyridyl ring) away from the bulky groups on the catalyst and its smaller substituent (the methyl group) towards them. nrochemistry.com

Stereoselective Hydride Transfer : The hydride is then transferred from the activated borane to the carbonyl carbon of the ketone through a highly organized, six-membered ring transition state. nrochemistry.com The predetermined orientation of the ketone within the chiral environment of the catalyst ensures that the hydride attacks a specific face (the Re or Si face) of the carbonyl group. To produce the (R)-alcohol, the catalyst must direct the hydride to the Re-face of the ketone.

Catalyst Regeneration : After the hydride transfer, the resulting alkoxyborane product is released, and the chiral oxazaborolidine catalyst is regenerated to participate in another catalytic cycle. A final workup step liberates the desired chiral alcohol. nrochemistry.com

The high degree of organization in the transition state is responsible for the excellent enantioselectivities typically observed in CBS reductions, often exceeding 95% e.e.

| Precursor Ketone | Catalyst | Reducing Agent | Product | Typical Yield | Typical e.e. |

| 1-(5-bromo-4-methyl-2-pyridyl)ethanone | (R)-Methyl-CBS | BH₃·SMe₂ | This compound | High | >95% |

Note: This table illustrates the expected outcome for the asymmetric reduction of the specified ketone via a CBS reduction, based on the known high efficiency and selectivity of this reaction for similar substrates. researchgate.netchim.it

Role As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Functionalized Pyridine (B92270) Derivatives

The molecular architecture of (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol makes it an excellent starting material for creating a variety of functionalized pyridine derivatives. The reactivity of its primary functional groups—the hydroxyl and bromo groups—provides chemists with multiple pathways for molecular elaboration.

The hydroxyl group can undergo a range of standard alcohol reactions. For instance, it can be oxidized to the corresponding ketone, creating a new point for nucleophilic attack. Alternatively, it can be converted into an ester or ether, or be used in substitution reactions after being transformed into a better leaving group.

The bromine atom on the pyridine ring is arguably its most versatile handle for synthetic modification. It serves as a key functional group for introducing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. Methodologies like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions allow for the direct attachment of aryl, vinyl, alkynyl, and amino groups, respectively, at the 5-position of the pyridine ring. This capability is crucial for building the complex scaffolds often required in medicinal chemistry and materials science. mdpi.com

Below is a table summarizing the potential synthetic transformations for this compound, highlighting its role as a versatile precursor.

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Hydroxyl (-OH) | Oxidation | PCC, DMP, Swern | Ketone |

| Esterification | Acyl chloride, Carboxylic acid | Ester | |

| Etherification | Alkyl halide (Williamson) | Ether | |

| Substitution (via tosylate) | Nucleophiles | Substituted product | |

| Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted pyridine | |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl-substituted pyridine | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino-substituted pyridine | |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl-substituted pyridine | |

| Negishi Coupling | Organozinc reagent, Pd catalyst | Alkyl/Aryl-substituted pyridine |

These transformations enable the synthesis of diverse libraries of pyridine-containing compounds, starting from a single, readily accessible chiral intermediate.

Chiral Ligand Design and Application in Catalysis

The structural features of this compound make it an attractive candidate for the design of novel chiral ligands for asymmetric catalysis. Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions, which is a critical aspect of modern pharmaceutical and fine chemical synthesis. researchgate.netrsc.org

The key attributes of this molecule for ligand design include:

Chiral Center: The stereogenic center at the carbon bearing the hydroxyl group provides the necessary chirality to induce asymmetry in a catalytic process.

Coordinating Atoms: The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as a bidentate chelating system, binding to a metal center and creating a well-defined chiral environment around it.

Tunability: The bromine atom at the 5-position and the methyl group at the 4-position offer sites for modification. By changing these substituents, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize its performance in a specific catalytic reaction. For example, replacing the bromine with bulky aryl groups via Suzuki coupling can create a more sterically hindered pocket around the metal center, potentially leading to higher enantioselectivity.

The design of effective chiral ligands often involves creating a modular structure where different components can be easily varied. nih.govutexas.edu this compound fits this paradigm perfectly, serving as a chiral scaffold onto which other coordinating groups or sterically demanding fragments can be appended. Ligands derived from such pyridine-alcohol frameworks can be applied in a variety of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. rsc.orgrsc.org

| Structural Feature | Role in Chiral Ligand Design | Potential Application in Catalysis |

| (R)-configured stereocenter | Source of chirality | Induces enantioselectivity in metal-catalyzed reactions. |

| Pyridine Nitrogen | Lewis basic site for metal coordination | Forms a stable complex with a transition metal center. |

| Hydroxyl Oxygen | Secondary site for metal chelation | Creates a rigid bidentate ligand structure, enhancing stereocontrol. |

| Bromo and Methyl groups | Points for steric/electronic tuning | Allows for the optimization of ligand performance for specific substrates and reactions. |

Scaffold for Structural Diversity in Organic Chemistry

In the fields of drug discovery and materials science, the exploration of chemical space through the creation of structurally diverse molecules is paramount. A molecular scaffold is a core structure upon which various substituents can be placed. This compound serves as an excellent scaffold for generating structural diversity due to its combination of a privileged heterocyclic core, multiple functionalization points, and inherent chirality. nih.govresearchgate.net

The pyridine ring itself is considered a "privileged scaffold" in medicinal chemistry, as it is a common motif in numerous FDA-approved drugs and biologically active compounds. nih.govrsc.org Its presence in this building block provides a solid foundation for the synthesis of new chemical entities with the potential for biological activity.

The true value of this compound as a scaffold lies in the orthogonal reactivity of its functional groups. The bromine atom can be used for a wide array of cross-coupling reactions, the alcohol can be derivatized or oxidized, and the pyridine nitrogen can be quaternized or used for coordination. This multi-faceted reactivity allows chemists to systematically vary different parts of the molecule, leading to a large and diverse library of compounds from a single starting scaffold. This approach is highly valuable in generating compound libraries for high-throughput screening. researchgate.neth1.co

The points of diversification on the this compound scaffold are summarized below:

| Diversification Point | Type of Modification | Potential Impact on Molecular Properties |

| C5-Br Bond | Cross-coupling reactions (Suzuki, Stille, etc.) | Introduces diverse aryl, heteroaryl, or alkyl groups, significantly altering steric bulk and electronic properties. |

| C2-CH(OH)CH3 Group | Oxidation, etherification, esterification | Modifies the hydrogen bonding capacity and polarity of the side chain. |

| Pyridine Nitrogen | N-oxide formation, quaternization | Alters the electronic nature of the pyridine ring and introduces a formal positive charge. |

| C4-CH3 Group | Functionalization (e.g., via radical reactions) | Provides an additional, albeit less reactive, site for modification. |

By leveraging these diversification points, this compound acts as a powerful tool for systematically exploring chemical space and developing novel molecules with tailored properties.

Advanced Spectroscopic and Computational Investigations of 1r 1 5 Bromo 4 Methyl 2 Pyridyl Ethanol

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure and bonding within a compound. Analysis of the vibrational modes of (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol would provide detailed insights into its functional groups, including the O-H stretch of the alcohol, C-H vibrations of the methyl and pyridyl groups, C-N and C-C stretching modes within the pyridine (B92270) ring, and the C-Br stretching vibration.

Conformational Analysis

The rotational freedom around the C-C bond connecting the chiral center to the pyridine ring allows for the existence of different conformers. By comparing experimental FT-IR and FT-Raman spectra with theoretically calculated spectra for various optimized geometries, the most stable conformer in the ground state could be identified. The analysis would focus on shifts in vibrational frequencies that are sensitive to conformational changes.

Intermolecular Interactions

In the solid state, molecules of this compound are expected to engage in intermolecular interactions. The most significant of these would likely be hydrogen bonding involving the hydroxyl group (O-H···N), connecting the alcohol of one molecule to the nitrogen atom of the pyridine ring of a neighboring molecule. The presence and strength of such hydrogen bonds would be evident in the FT-IR spectrum, typically as a broadening and red-shifting of the O-H stretching band. Other potential interactions include dipole-dipole interactions and weak van der Waals forces.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Studies

High-resolution ¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the hydroxyl proton, the methine proton at the chiral center, the methyl protons, and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to further elucidate the precise molecular structure.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀BrNO), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and molecular formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would provide further structural information, revealing characteristic fragment ions resulting from the cleavage of bonds within the molecule.

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.

Molecular Geometry and Conformation Optimization

DFT calculations, using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), would be performed to optimize the molecular geometry of this compound. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer. A potential energy surface scan could also be performed to explore different conformations and identify the global minimum energy structure. The optimized geometry provides a theoretical model that can be compared with experimental data if available (e.g., from X-ray crystallography). Time-Dependent DFT (TD-DFT) could further be used to predict the electronic absorption spectra (UV-Vis) and analyze the nature of electronic transitions.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. For substituted pyridine derivatives like this compound, computational methods such as Density Functional Theory (DFT) are invaluable for elucidating the distribution of electrons and the energies of molecular orbitals. derpharmachemica.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

HOMO: The HOMO is associated with the molecule's capacity to act as an electron donor (nucleophile). In this compound, the HOMO is expected to have significant electron density on the pyridine ring and potentially the oxygen atom of the ethanol (B145695) substituent. The presence of the electron-donating methyl group and the electron-withdrawing bromine atom will modulate this distribution.

LUMO: The LUMO represents the molecule's ability to act as an electron acceptor (electrophile). For this compound, the LUMO is likely to be localized over the pyridine ring, particularly at the carbon atoms susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. derpharmachemica.com For instance, a study on 2,6-bis(bromo-methyl)pyridine using DFT calculations revealed a frontier orbital gap of 4.65 eV, indicating its chemical reactivity. derpharmachemica.com Similar calculations for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) found a HOMO-LUMO gap of 4.343 eV. nih.gov

Computational studies on related pyridine derivatives have shown that substituents significantly influence the FMO energies and distributions. nih.gov For this compound, the interplay between the bromo, methyl, and hydroxyethyl (B10761427) groups will determine the precise energies and shapes of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Analogous Pyridine Derivatives This table presents typical data from computational studies on related compounds to illustrate the expected values for this compound.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,6-bis(bromo-methyl)pyridine | DFT/B3LYP/6-311G(d,p) | - | - | 4.65 |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | DFT/B3LYP/6-311++G(d,p) | - | - | 4.343 |

Note: Specific HOMO and LUMO energy values for the title compound would require dedicated DFT calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their electronic environments. DFT calculations are widely used to predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the positions and intensities of infrared absorption bands. By comparing the calculated spectrum with the experimental one, vibrational modes can be assigned to specific functional groups and molecular motions. For this compound, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the methyl and ethanol groups, C=N and C=C stretching vibrations of the pyridine ring, and the C-Br stretch. Computational studies on similar molecules, such as NSPD, have shown that the B3LYP functional often yields infrared spectra in very good agreement with experimental results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another strength of computational methods, typically employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, this would allow for the assignment of protons and carbons on the pyridine ring and the ethanol side chain. The accuracy of these predictions can be high, especially when computational results are scaled to correct for systematic errors. nih.gov

Table 2: Correlation of Predicted and Experimental Spectroscopic Data for a Model Pyridine Derivative This table illustrates the typical level of agreement between calculated and experimental spectroscopic data for a substituted pyridine.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| FT-IR (cm⁻¹) | ||

| O-H Stretch | (Typically overestimated without scaling) | ~3400 |

| C=N Stretch (Ring) | (Calculated with scaling factor) | ~1600 |

| ¹H NMR (ppm) | ||

| Pyridine Ring Proton | (Calculated via GIAO) | 7.0-8.5 |

| CH (Ethanol) | (Calculated via GIAO) | ~4.5-5.0 |

| ¹³C NMR (ppm) | ||

| Pyridine Ring Carbons | (Calculated via GIAO) | 120-160 |

| C-OH (Ethanol) | (Calculated via GIAO) | ~60-70 |

Note: The values presented are representative and the actual data for this compound would require specific experimental measurement and computational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy profiles. For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface for various transformations.

Nucleophilic Substitution: The bromine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution. Computational modeling can be used to compare the activation barriers for substitution at this position with other possible reaction pathways.

Reactions at the Hydroxyl Group: The ethanol moiety can undergo various reactions, such as oxidation to a ketone or esterification. Computational studies can model the transition state structures and energies for these reactions, helping to predict reaction conditions and outcomes. For example, in the context of catalysis, computational studies on palladium-catalyzed carbamate (B1207046) synthesis have provided valuable insights into catalyst optimization by identifying key reaction intermediates and evaluating the thermodynamic feasibility of different mechanistic pathways. nih.gov

Chirality and Reaction Stereoselectivity: As this compound is a chiral molecule, computational modeling can be instrumental in understanding the stereoselectivity of its reactions. By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer of a product will be favored. The electronic and magnetic properties of chiral molecules are an active area of research, with computational methods playing a key role. elsevierpure.comresearchgate.net

A simplified energy profile for a hypothetical reaction, such as the oxidation of the alcohol, could be computationally generated. This would involve locating the structures and calculating the energies of the reactant, transition state, and product. The difference in energy between the reactant and the transition state would give the activation energy, a key determinant of the reaction rate.

Table 3: Key Computational Parameters in Reaction Mechanism Studies

| Parameter | Description | Relevance to this compound |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction pathway. | Identifies the structural changes required for a reaction to occur. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to proceed. | Predicts the feasibility and rate of reactions like substitution or oxidation. |

| Reaction Energy (ΔErxn) | The overall energy change between reactants and products. | Determines whether a reaction is exothermic or endothermic. |

| Intermediate Structures | Stable or semi-stable species formed during the reaction. | Helps to build a complete picture of the reaction pathway. |

By applying these computational techniques, a detailed understanding of the chemical behavior of this compound can be achieved, guiding its use in synthesis and other applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemical research. Future investigations into the synthesis of (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol are expected to focus on green chemistry principles to minimize waste and energy consumption.

One promising direction is the advancement of chemoenzymatic and biocatalytic methods . These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to achieve high enantioselectivity under mild reaction conditions. For instance, the asymmetric reduction of the corresponding ketone precursor, 5-bromo-4-methyl-2-acetylpyridine, using alcohol dehydrogenases (ADHs) from various microbial sources could provide a direct and highly selective route to the desired (R)-enantiomer. The exploration of novel ADHs through protein engineering and metagenomic screening could lead to biocatalysts with enhanced substrate specificity, stability, and activity.

Furthermore, the development of catalytic asymmetric reduction processes using transition metal complexes with chiral ligands presents another significant research avenue. While traditional methods may rely on stoichiometric amounts of chiral reagents, catalytic approaches offer higher atom economy. Future work could focus on designing novel, highly efficient, and recyclable catalysts for the enantioselective reduction of the ketone precursor.

Additionally, research into sustainable starting materials and reagents is crucial. This could involve exploring bio-based feedstocks for the synthesis of the pyridine (B92270) core or employing greener brominating agents to reduce the environmental impact of this synthetic step. The principles of green chemistry, such as minimizing the use of hazardous solvents and maximizing energy efficiency, will be central to these developments.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, reduced waste. | Discovery and engineering of novel alcohol dehydrogenases, process optimization. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical synthesis. | Development of multi-step, one-pot chemoenzymatic processes. |

| Asymmetric Hydrogenation | High atom economy, potential for catalyst recycling. | Design of novel chiral ligands and catalysts for pyridyl ketones. |

| Green Chemistry Approaches | Reduced environmental impact, safer processes. | Use of bio-based starting materials, green solvents, and energy-efficient methods. |

Exploration of New Chemical Transformations

The functional handles present in this compound—the bromo substituent, the hydroxyl group, and the pyridine ring itself—provide a rich platform for exploring novel chemical transformations.

The bromo group at the 5-position is a prime site for cross-coupling reactions . Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce a wide variety of substituents, including aryl, alkynyl, and amino groups, respectively. mdpi.com This would allow for the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. Future research could focus on developing more efficient and versatile coupling protocols that are tolerant of the other functional groups in the molecule.

The hydroxyl group of the ethanol (B145695) side chain can be a focal point for various transformations. smolecule.com Beyond simple esterification or etherification, derivatization of this group could lead to the introduction of new functionalities. For example, oxidation to the corresponding ketone would provide access to a different class of compounds. Furthermore, the development of methods for the stereospecific replacement of the hydroxyl group could open up pathways to other chiral building blocks.

Another exciting area of research is the C-H activation of the pyridine ring or the methyl group. rsc.orgnih.gov Directed C-H functionalization, potentially guided by the existing substituents, could enable the selective introduction of new groups at positions that are otherwise difficult to access. This would provide a powerful tool for the late-stage modification of the molecule, facilitating the rapid generation of analogues for structure-activity relationship studies.

Advanced Applications in Asymmetric Catalysis

Chiral pyridyl alcohols are a well-established class of ligands in asymmetric catalysis due to their ability to coordinate with metal centers through both the pyridine nitrogen and the hydroxyl oxygen. researchgate.netnih.gov this compound and its derivatives represent a promising, yet underexplored, platform for the development of new chiral ligands and catalysts.

Future research in this area could focus on synthesizing a range of derivatives of the parent compound and evaluating their performance as chiral ligands in a variety of asymmetric transformations. mdpi.comnih.gov These could include asymmetric additions to aldehydes and imines, asymmetric hydrogenations, and asymmetric allylic alkylations. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring, potentially leading to catalysts with enhanced enantioselectivity and reactivity.

Furthermore, the compound itself, or its derivatives, could be investigated as chiral organocatalysts . The Lewis basic pyridine nitrogen and the Brønsted acidic hydroxyl group could act in concert to catalyze a range of reactions. The development of metal-free catalytic systems is a significant goal in sustainable chemistry, and chiral pyridyl ethanol derivatives could play a valuable role in this endeavor.

Table 2: Potential Asymmetric Catalysis Applications

| Application | Role of this compound Derivative | Potential Reactions |

| Chiral Ligand | Coordination to a transition metal to create a chiral catalytic environment. | Asymmetric hydrogenation, asymmetric allylic alkylation, asymmetric cyclopropanation. |

| Chiral Organocatalyst | Acting as a bifunctional catalyst through its Lewis basic and Brønsted acidic sites. | Asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a stereoselective reaction. | Asymmetric alkylations, reductions, and cycloadditions. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and the potential for process automation. The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry platforms.

Future research could focus on developing continuous flow processes for the key synthetic steps, such as the asymmetric reduction of the ketone precursor or subsequent cross-coupling reactions. researchgate.net Flow reactors can enable precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and selectivities. The integration of in-line purification and analysis techniques could further streamline the synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves refluxing intermediates (e.g., brominated pyridyl derivatives) with hydrazine hydrate and KOH in ethanol, followed by acidification and crystallization. Reaction monitoring via TLC and purification by recrystallization are critical for optimizing yield and purity .

- Key Variables : Reaction time, temperature, and solvent selection (e.g., ethanol vs. methanol) significantly impact stereochemical outcomes. Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee) in chiral alcohols .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Analytical Techniques :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- Optical Rotation : Measures specific rotation ([α]D) and compares it to literature values for (R)-configured analogs .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine absolute configuration, particularly for derivatives co-crystallized with heavy atoms .

Q. What spectroscopic methods are used to characterize this compound, and how are data interpreted?

- 1H/13C NMR : Pyridyl protons resonate downfield (δ 7.5–8.5 ppm), while the ethanol CH group shows splitting due to coupling with adjacent Br and methyl groups.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) confirm molecular weight, while fragmentation patterns identify bromine isotopes (e.g., 79Br/81Br doublets) .

- IR Spectroscopy : O-H stretching (~3200–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can biocatalytic approaches improve the sustainability of synthesizing this compound?

- Biocatalysts : Enantioselective ketone reductases (e.g., KRED-101) convert prochiral ketones to (R)-alcohols with >99% ee under mild conditions (aqueous buffer, 30°C).

- Solvent Systems : Deep eutectic solvents (DES) or ionic liquids enhance enzyme stability and reduce waste compared to traditional organic solvents .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in antibacterial potency (e.g., MIC values) may arise from impurities (e.g., residual hydrazine) or stereochemical heterogeneity.

- Solutions :

- HPLC-PDA-MS : Detects and quantifies impurities (<0.1% threshold).

- Enantiomerically Pure Batches : Compare (R)- and (S)-isomers to isolate stereospecific effects .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced pharmacological profiles?

- Modification Sites :

- Pyridyl Ring : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability.

- Ethanol Moiety : Esterification (e.g., acetate prodrugs) improves bioavailability.

- Assays :

- CYP450 Inhibition : Screen for drug-drug interaction risks.

- LogP Optimization : Balance hydrophobicity for blood-brain barrier penetration vs. renal clearance .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Challenges : Low crystal quality due to flexible ethanol chain or bromine-heavy atom disorder.

- Solutions :

- Cryo-Crystallography : Reduces thermal motion artifacts at 100 K.

- TWINABS in SHELX : Corrects for twinning in datasets with high Rint values .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.